molecular formula C13H21BrClNO2 B4716131 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride

Cat. No.: B4716131
M. Wt: 338.67 g/mol
InChI Key: XDALTJVYWRWDLQ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a butan-1-amine side chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to form 3-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to reductive amination with butan-1-amine to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reductive amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: Shares the bromine and methoxy substituents but differs in the side chain structure.

    3,4-Dimethoxyphenethylamine: Lacks the bromine atom but has similar methoxy groups and a phenethylamine backbone.

Uniqueness

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride is unique due to its specific combination of bromine and methoxy substituents along with the butan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.ClH/c1-4-5-6-15-9-10-7-11(14)13(17-3)12(8-10)16-2;/h7-8,15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDALTJVYWRWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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